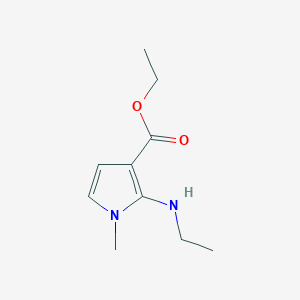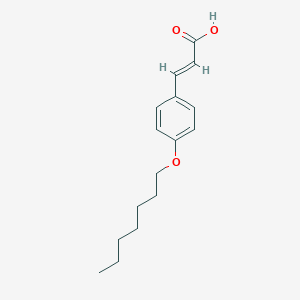
4-(Heptyloxy)cinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Heptyloxy)cinnamic acid is a chemical compound that belongs to the family of cinnamic acid derivatives. It is a white crystalline powder with a molecular weight of 268.36 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, food, and cosmetics.
Wirkmechanismus
The exact mechanism of action of 4-(Heptyloxy)cinnamic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(Heptyloxy)cinnamic acid can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various disease processes. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Heptyloxy)cinnamic acid is its relatively low toxicity, making it a safe compound to work with in the laboratory. However, its low solubility in water can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Heptyloxy)cinnamic acid. One area of interest is its potential applications in the treatment of cancer, as it has been shown to exhibit anti-tumor activity in several studies. Another area of interest is its potential use as a natural preservative in the food and cosmetics industries, as it has been shown to exhibit antimicrobial activity against several common pathogens. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
In conclusion, 4-(Heptyloxy)cinnamic acid is a promising compound with potential applications in various fields. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a valuable compound for pharmaceutical, food, and cosmetic industries. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
4-(Heptyloxy)cinnamic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential applications in the treatment of cancer and diabetes.
Eigenschaften
CAS-Nummer |
110683-38-0 |
|---|---|
Produktname |
4-(Heptyloxy)cinnamic acid |
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
(E)-3-(4-heptoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-15-10-7-14(8-11-15)9-12-16(17)18/h7-12H,2-6,13H2,1H3,(H,17,18)/b12-9+ |
InChI-Schlüssel |
PCEUYCVFQYQWJC-FMIVXFBMSA-N |
Isomerische SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

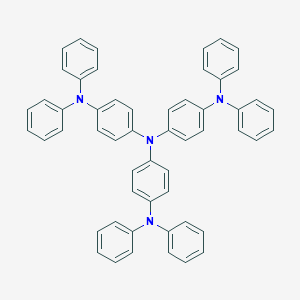
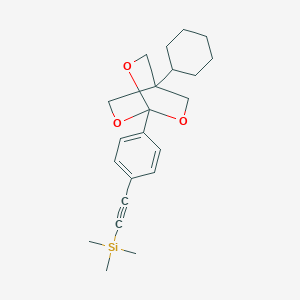
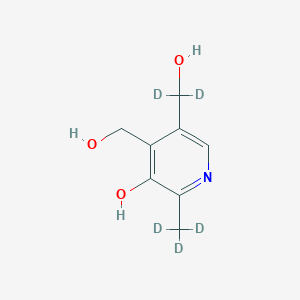
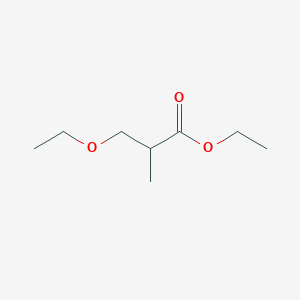
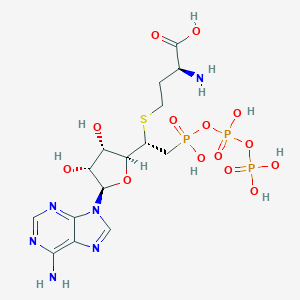
![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
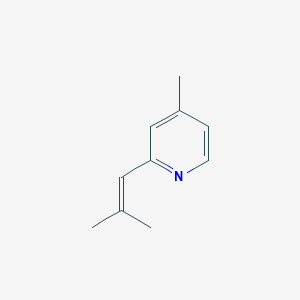
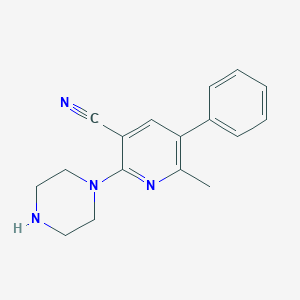
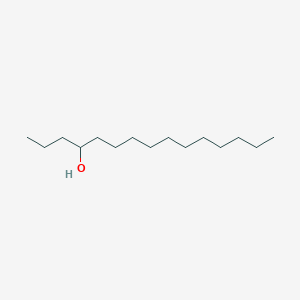
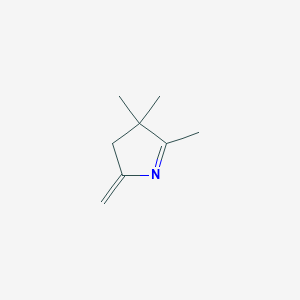
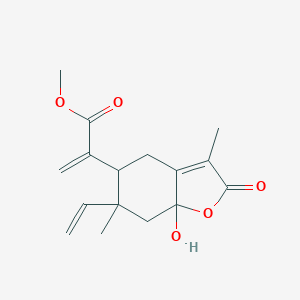
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)

